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Abstract

Meisoindigo, a synthetic derivative of the natural product indirubin, has emerged as a
significant therapeutic agent, particularly in the treatment of chronic myeloid leukemia (CML).
Originally developed in China as an optimized alternative to its parent compound found in
traditional medicine, meisoindigo has demonstrated a multifaceted mechanism of action that
extends beyond its initial application. This technical guide provides an in-depth overview of the
discovery, historical development, and molecular mechanisms of meisoindigo. It includes a
comprehensive summary of its efficacy in various cancer cell lines, detailed experimental
protocols for key assays, and a visual representation of its impact on critical signaling
pathways. This document is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in drug discovery and development.

Discovery and Historical Development

The journey of meisoindigo's discovery is rooted in traditional Chinese medicine. Its parent
compound, indirubin, is an active ingredient of 'Danggui Longhui wan', a traditional remedy
used for treating chronic diseases, including leukemia.[1] While indirubin showed therapeutic
effects, it suffered from poor solubility and notable side effects. This prompted Chinese
scientists to synthesize a series of indirubin derivatives in an effort to enhance efficacy and
reduce toxicity.
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Meisoindigo (N-methylisoindigo) was one such derivative, synthesized by chemists at the
Institute of Materia Medica, Chinese Academy of Medical Sciences.[2] It exhibited higher anti-
tumor activity in animal models compared to indirubin.[2] Subsequently, meisoindigo has been
used in China for the clinical treatment of chronic myeloid leukemia (CML) since the 1980s and
officially approved in 1992.[3][4] Its development represents a successful example of
modernizing traditional medicine through chemical modification to create a more effective and
safer therapeutic agent.

Chemical Synthesis

The synthesis of meisoindigo is typically achieved through an acid-catalyzed condensation
reaction of 1-methyloxindole and isatin.[5]

General Synthetic Scheme:

A mixture of 1-methyloxindole and isatin is refluxed in a solution of acetic acid and hydrochloric
acid to yield meisoindigo.

A detailed, step-by-step laboratory protocol is provided in the Experimental Protocols section.

Efficacy and Pharmacokinetics

Meisoindigo has demonstrated significant anti-proliferative activity across a range of cancer
cell lines. The following tables summarize key quantitative data regarding its efficacy and
pharmacokinetic properties.

Table 1: In Vitro Efficacy of Meisoindigo (IC50 Values)
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Cell Line Cancer Type IC50 (pM) Citation

Chronic Myeloid
K562 ) ~5-10 [6]
Leukemia

Acute Promyelocytic
HL-60 _ ~5-10 [7]
Leukemia

Acute Promyelocytic

NB4 _ ~5-10 [7]
Leukemia

U937 Histiocytic Lymphoma  ~5-10 [7]

us7 Glioblastoma 20 [8]

Pancreatic Ductal
BxPC3 _ >20 [3]
Adenocarcinoma

Pancreatic Ductal
Pancl , ~15 [3]
Adenocarcinoma

) Pancreatic Ductal
Miapaca2 _ ~10 [3]
Adenocarcinoma

Pancreatic Ductal
Jopaca-1 ) ~10 [3]
Adenocarcinoma

Table 2: Clinical Trial Results of Meisoindigo in Chronic
Myeloid Leukemia (Phase lll)
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Complete Partial

Patient Overall o o
. Remissio  Remissio L
Populatio N Dosage Respons Citation
n (CR) n (PR)
n e Rate
Rate Rate
Newly 75-150
_ 134 83.6% 45.0% 39.3% [9]
Diagnosed mg/day
Previously 75-150
- 77.3% 35.9% 41.4% [9]
Treated mg/day
75-150
Total 402 90.1% - - [10]
mg/day

Note: More detailed survival data such as Progression-Free Survival (PFS) and Overall
Survival (OS) from these trials are not readily available in the reviewed literature.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that after oral administration, the plasma
concentrations of meisoindigo were significantly lower than the in vitro IC50 values. This
suggests that the established clinical efficacy of meisoindigo may be attributed to the
presence of active metabolites in vivo.[11]

Mechanism of Action

Meisoindigo exerts its anti-cancer effects through multiple mechanisms, including the
induction of apoptosis, cell cycle arrest, and the targeted degradation of key cellular proteins.

Induction of Apoptosis

Meisoindigo has been shown to induce apoptosis in various leukemia cell lines. This
programmed cell death is mediated through the activation of the caspase cascade, including
caspase-3, -8, and -9.[12] Furthermore, meisoindigo can modulate the expression of Bcl-2
family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the
pro-apoptotic protein Bax.

Molecular Glue-Mediated Degradation of PKMYT1
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A significant recent discovery has identified meisoindigo as a "molecular glue."[13] It facilitates
the interaction between the E3 ubiquitin ligase TRIM25 and the protein kinase PKMYT1
(protein kinase, membrane-associated tyrosine/threonine 1).[13] This induced proximity leads
to the K48-linked polyubiquitination and subsequent proteasomal degradation of PKMYT1.[13]
PKMYT1 is a negative regulator of the cell cycle, and its degradation leads to G2/M phase
arrest and apoptosis in CML cells.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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